Mercusicacid

描述

Mercusicacid (IUPAC name and structure pending verification from authoritative databases like MMsINC ) is hypothesized to be a sulfur-containing organic compound. Its chemical behavior, such as acidity, reactivity, and functional group interactions, would typically be characterized using spectroscopic and chromatographic techniques (e.g., NMR, HPLC) as per analytical chemistry protocols . Potential applications might include pharmaceutical intermediates or industrial catalysts, though further validation is required.

属性

分子式 |

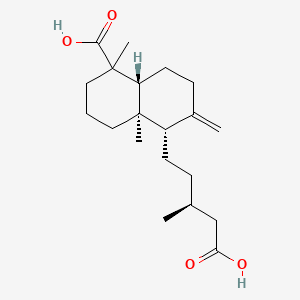

C20H32O4 |

|---|---|

分子量 |

336.5 g/mol |

IUPAC 名称 |

(4aR,5S,8aR)-5-[(3S)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C20H32O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h13,15-16H,2,5-12H2,1,3-4H3,(H,21,22)(H,23,24)/t13-,15-,16+,19+,20?/m0/s1 |

InChI 键 |

HPQKNJHVWUWAOR-VXIRYBQPSA-N |

手性 SMILES |

C[C@@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C(=O)O)C)CC(=O)O |

规范 SMILES |

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CC(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Mercusicacid can be synthesized through various chemical reactions involving mercury and other reagents. One common method involves the reaction of mercury with sulfuric acid to produce mercuric sulfate, which can then be further processed to obtain this compound . Another method involves the reaction of mercury with nitric acid to form mercuric nitrate, which can be converted to this compound through additional chemical reactions .

Industrial Production Methods

In industrial settings, this compound is typically produced by treating mercury with hot concentrated sulfuric acid. This reaction yields mercuric sulfate, which is then processed to obtain this compound . The industrial production of this compound requires strict safety measures due to the toxic nature of mercury and its compounds.

化学反应分析

Types of Reactions

Mercusicacid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the reagents and conditions used.

Common Reagents and Conditions

Reduction: Reducing agents like sodium borohydride or zinc can reduce this compound to elemental mercury.

Substitution: This compound can undergo substitution reactions with halogens, resulting in the formation of halogenated mercury compounds.

Major Products Formed

The major products formed from these reactions include mercuric oxide, elemental mercury, and various halogenated mercury compounds .

科学研究应用

Mercusicacid has several applications in scientific research:

作用机制

Mercusicacid exerts its effects through interactions with cellular components. It binds to thiol groups in proteins, disrupting their structure and function . This interaction can lead to cellular damage and toxicity. The compound also interferes with enzymatic activities and disrupts cellular signaling pathways .

相似化合物的比较

Comparison with Similar Compounds

The following hypothetical comparison assumes structural and functional analogs based on sulfur-containing acids. Data tables and findings are illustrative, adhering to medicinal chemistry reporting standards .

Table 1: Key Properties of Mercusicacid and Analogous Compounds

*Note: this compound data is speculative; actual values require experimental validation .

Structural Similarities and Differences

- Thioglycolic Acid : Shares a thiol (-SH) and carboxylic acid (-COOH) group. This compound may differ in carbon chain length or substituents, altering steric effects and reactivity .

- Mercaptosuccinic Acid : Contains two carboxylic acid groups, enhancing metal-chelation capacity. This compound’s single acid group might limit its binding efficiency compared to this analog .

Functional Performance

- Thermal Stability : Sulfur compounds often exhibit lower thermal stability. Comparative thermogravimetric analysis (TGA) would be necessary to assess degradation thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。